molecular formula C28H41N3O4 B1671029 1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- CAS No. 342394-93-8

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-

Cat. No.: B1671029
CAS No.: 342394-93-8
M. Wt: 483.6 g/mol
InChI Key: VBONNDPACFTZMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E913 involves the formation of a spirodiketopiperazine core. The key steps include:

  • Cyclization reactions to form the diketopiperazine ring.
  • Introduction of various substituents to enhance bioactivity.
  • Optimization of reaction conditions to achieve high yield and purity.

Industrial Production Methods: Industrial production of E913 would likely involve:

Chemical Reactions Analysis

Types of Reactions: E913 undergoes several types of chemical reactions, including:

    Oxidation: E913 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on E913, potentially altering its bioactivity.

    Substitution: Substitution reactions can introduce different substituents to the spirodiketopiperazine core, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Recent studies have focused on the optimization of compounds similar to 1,4,9-triazaspiro(5.5)undecane derivatives for their activity against various biological targets. A notable study reported the development of derivatives with enhanced potency against the METTL3 protein complex, which plays a crucial role in RNA modifications linked to cancer and other diseases . The optimization process led to a compound with an IC50 value of 5 nM, indicating strong efficacy in cellular models.

Anticancer Activity

The applications of this compound extend into oncology. Research indicates that triazaspiro compounds can modulate epigenetic regulators involved in cancer progression. By targeting specific pathways associated with tumor growth and metastasis, these compounds may serve as potential therapeutic agents for various cancers .

Neurological Disorders

Another promising area is the exploration of triazaspiro compounds in treating neurological conditions. Their ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies are investigating their effects on neurotransmitter systems and neuroinflammation, which are critical in conditions like Alzheimer's disease and multiple sclerosis.

Antiviral Properties

Preliminary research has indicated that certain derivatives of triazaspiro compounds exhibit antiviral activity. This is particularly relevant in the context of viral infections where modulation of host cell machinery can inhibit viral replication. Ongoing studies are evaluating their effectiveness against specific viral targets .

Case Study 1: Cancer Treatment

In a study involving acute myeloid leukemia (AML) cell lines, a derivative of 1,4,9-triazaspiro(5.5)undecane was tested for its ability to reduce m6A RNA methylation levels. The results demonstrated significant reductions in m6A levels, correlating with decreased cell viability and proliferation . This suggests that targeting RNA modifications could be a viable strategy for cancer therapy.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection using triazaspiro compounds highlighted their potential to mitigate oxidative stress in neuronal cells. These compounds demonstrated a capacity to reduce markers of inflammation and apoptosis in vitro, suggesting they could be developed into treatments for neurodegenerative diseases .

Mechanism of Action

E913 is compared with other CCR5 antagonists, highlighting its uniqueness:

    Maraviroc: Another CCR5 antagonist used in HIV treatment. Unlike E913, Maraviroc is a larger molecule and has different binding properties.

    Vicriviroc: Similar to Maraviroc but with distinct pharmacokinetic properties.

    AMD-3100: A CXCR4 antagonist that, when combined with E913, shows synergistic effects against dualtropic HIV-1.

Uniqueness of E913:

Comparison with Similar Compounds

  • Maraviroc
  • Vicriviroc
  • AMD-3100

Biological Activity

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of spirodiketopiperazines and is characterized by its triazaspiro framework containing three nitrogen atoms in the spirocycle. The presence of various substituents, including a butyl group and a cyclohexylmethyl moiety, enhances its structural complexity and potential biological activity.

Research indicates that compounds with a similar triazaspiro framework exhibit significant biological activities, particularly as antagonists for chemokine receptors such as CCR5. These activities are crucial in developing therapeutic agents against diseases like HIV. The unique structural features of this compound may contribute to its potential efficacy in inhibiting viral entry by blocking receptor interactions.

Key Findings:

  • CCR5 Antagonism: The compound has shown promise as a CCR5 antagonist, which is vital for inhibiting HIV entry into host cells.
  • Molecular Docking Simulations: Studies utilizing molecular docking simulations have provided insights into how these compounds inhibit receptor activity and block HIV entry.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1,4,9-triazaspiro(5.5)undecane derivatives has been explored to identify key features contributing to their biological activity. The following table summarizes the comparison of similar compounds:

Compound NameStructure TypeBiological ActivityNotable Features
1-Benzyl-2,6-diarylpiperidin-4-onePiperidine derivativeAntiviral activityContains diaryl groups
1-(3-Hydroxybutyl)-3-isobutyl-9-(4-phenoxybenzyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dioneSpirodiketopiperazineCCR5 antagonistHydroxybutyl substitution
MaravirocCCR5 antagonistAnti-HIV activitySelective for CCR5
TAK-220Piperidine derivativeAnti-HIV activityPotent inhibitor of HIV entry

The uniqueness of this compound lies in its specific combination of substituents and structural configuration that may enhance its selectivity and efficacy against specific targets compared to other compounds.

Inhibition Studies

In one study focusing on the optimization of METTL3 inhibitors derived from similar spirodiketopiperazine scaffolds, researchers reported significant improvements in potency (up to 1400-fold) through structural modifications. The lead compound demonstrated an IC50 value of 0.005 μM in TR-FRET assays . This highlights the potential for derivatives of 1,4,9-triazaspiro(5.5)undecane to be developed into effective therapeutic agents.

ADME Properties

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the development of any therapeutic agent. Early studies on derivatives have shown mixed results concerning stability and metabolic degradation; however, some candidates exhibited favorable cell permeability and metabolic stability .

Properties

CAS No.

342394-93-8

Molecular Formula

C28H41N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

1-butyl-3-(cyclohexylmethyl)-9-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C28H41N3O4/c1-2-3-13-31-26(32)23(18-21-7-5-4-6-8-21)29-27(33)28(31)11-14-30(15-12-28)20-22-9-10-24-25(19-22)35-17-16-34-24/h9-10,19,21,23H,2-8,11-18,20H2,1H3,(H,29,33)

InChI Key

VBONNDPACFTZMX-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E913;  E 913;  E-913.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
Reactant of Route 2
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
Reactant of Route 3
Reactant of Route 3
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
Reactant of Route 4
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
Reactant of Route 5
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
Reactant of Route 6
Reactant of Route 6
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-

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